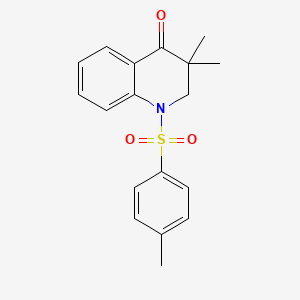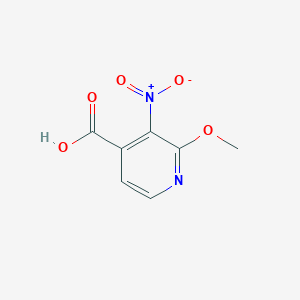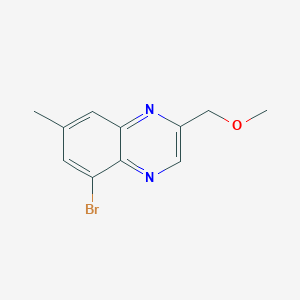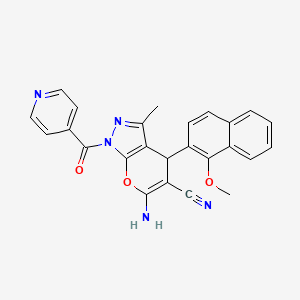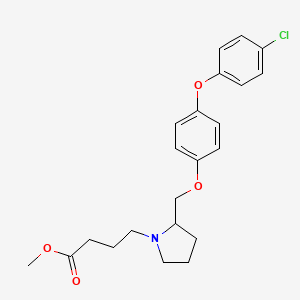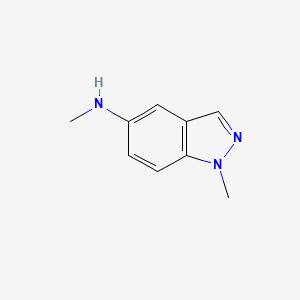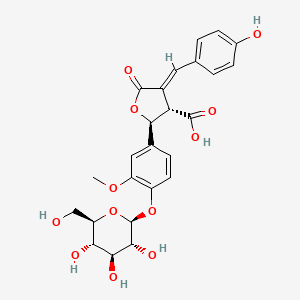
Anti-inflammatory agent 30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 30 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound works by inhibiting the production of certain chemicals in the body that cause inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 30 involves several steps. One common method includes the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 30 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on cellular signaling pathways involved in inflammation.
Industry: Used in the formulation of anti-inflammatory drugs and topical gels.
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 30 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. By blocking these enzymes, the compound reduces the production of prostaglandins, thereby decreasing inflammation and pain . Additionally, it may modulate other signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B pathway .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Aspirin: Another NSAID that works similarly by inhibiting COX enzymes.
Naproxen: An NSAID known for its long-lasting effects in reducing inflammation.
Uniqueness: Anti-inflammatory agent 30 is unique in its specific molecular structure, which may offer advantages in terms of potency and selectivity compared to other NSAIDs. Its ability to modulate multiple signaling pathways involved in inflammation also sets it apart from other compounds .
Eigenschaften
Molekularformel |
C25H26O12 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
(2S,3S,4E)-4-[(4-hydroxyphenyl)methylidene]-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C25H26O12/c1-34-16-9-12(4-7-15(16)35-25-21(30)20(29)19(28)17(10-26)36-25)22-18(23(31)32)14(24(33)37-22)8-11-2-5-13(27)6-3-11/h2-9,17-22,25-30H,10H2,1H3,(H,31,32)/b14-8+/t17-,18+,19-,20+,21-,22-,25-/m1/s1 |
InChI-Schlüssel |
CJFNIXJICGZNMT-GUQDXHENSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC=C(C=C3)O)/C(=O)O2)C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC=C(C=C3)O)C(=O)O2)C(=O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




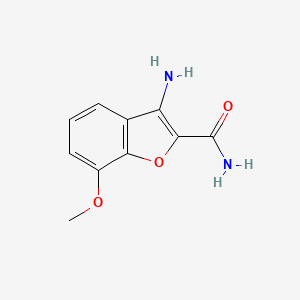
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)

